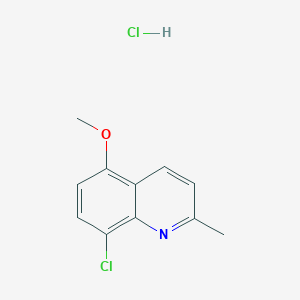

8-Chloro-5-methoxy-2-methylquinoline hydrochloride

説明

特性

IUPAC Name |

8-chloro-5-methoxy-2-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-10(14-2)6-5-9(12)11(8)13-7;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFDVYXPCSLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, playing a significant role in medicinal chemistry.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. The exact interaction of this compound with its targets would depend on the specific chemical structure and functional groups present.

Biochemical Pathways

Quinoline derivatives can influence a range of biochemical pathways depending on their specific targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Chloro-5-methoxy-2-methylquinoline hydrochloride These factors could include pH, temperature, and the presence of other molecules in the environment

生化学分析

Biochemical Properties

8-Chloro-5-methoxy-2-methylquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

生物活性

8-Chloro-5-methoxy-2-methylquinoline hydrochloride is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H10ClN0·HCl, with a molecular weight of 244.12 g/mol. The compound features a quinoline ring with specific substituents that influence its biological properties.

Biological Activity Overview

Quinoline derivatives, including this compound, are recognized for various biological effects:

- Anticancer Activity : Quinoline compounds have shown promise in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies indicate that certain quinoline derivatives can effectively target the PI3K/AKT/mTOR signaling pathway, which is critical in cancer progression .

- Antimicrobial Effects : The quinoline structure is associated with antimicrobial properties against a range of pathogens. Research has demonstrated that derivatives can exhibit significant antibacterial and antifungal activities .

- Inhibition of Bromodomains : Recent studies have highlighted the potential of this compound as an inhibitor of the CBP/p300 bromodomain family, which plays a role in various cancers .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its anticancer and antimicrobial effects.

- Signal Pathway Modulation : By affecting key signaling pathways such as PI3K/AKT/mTOR, it can disrupt cancer cell survival and proliferation .

- Bromodomain Inhibition : The compound's structural features allow it to inhibit the acetyltransferase activity of CBP/p300, impacting gene expression involved in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound:

科学的研究の応用

Chemical Properties and Structure

8-Chloro-5-methoxy-2-methylquinoline hydrochloride has the molecular formula and a molecular weight of 244.12 g/mol. Its structure features a quinoline ring with specific substituents: a chlorine atom at position 8, a methoxy group at position 5, and a methyl group at position 2. This unique substitution pattern is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have demonstrated that related compounds possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.125 - 0.5 |

| Klebsiella pneumoniae | 25 | 0.125 - 0.5 |

| Pseudomonas aeruginosa | 24 | 0.125 - 0.5 |

Anticancer Activity

The compound has shown potential as an anticancer agent through its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Quinoline derivatives have been extensively studied for their ability to target cancer-related pathways .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and COVID-19. The compound's structural properties allow it to interfere with viral replication processes, making it a candidate for further antiviral research .

A review of recent literature indicates that the synthesis of 8-hydroxyquinoline derivatives has been linked to various pharmacological properties, including antibacterial and anticancer activities. These derivatives serve as potential building blocks for developing new therapeutic agents .

Comparative Studies

Comparative studies with other quinoline derivatives reveal that the specific substituents on the quinoline ring significantly influence the biological activity of the compounds. For example, modifications to the methoxy or methyl groups can enhance or reduce potency against specific targets .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of 8-chloro-5-methoxy-2-methylquinoline hydrochloride are best understood through comparison with analogous quinoline derivatives. Key compounds are analyzed below:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects on Reactivity The methyl group in 8-chloro-5-methoxy-2-methylquinoline (position 2) improves lipophilicity compared to the propyl group in 1189105-70-1, which may hinder membrane permeability due to steric hindrance .

Ring Saturation and Aromaticity 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS 900512-42-7) features a partially saturated quinoline ring, reducing aromatic conjugation and altering electronic properties compared to fully aromatic analogs .

Functional Group Diversity The hydrazino (-NHNH₂) group in 1017116-92-5 introduces nucleophilic character, making it a candidate for coordination chemistry or prodrug synthesis, unlike the inert methyl group in the reference compound .

Safety and Handling Safety data for 8-chloro-5-methoxy-2-propylquinoline (CAS 1189105-70-1) and 8-chloro-5-methoxy-2-methylquinoline HCl (CAS 668275-76-1) highlight similar hazards (e.g., respiratory irritation), but the propyl derivative’s higher molecular weight may influence its volatility and exposure risk .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-chloro-5-methoxy-2-methylquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Methoxy Introduction : Methoxylation at the 5-position via nucleophilic substitution using a methoxide source (e.g., NaOMe) under reflux in anhydrous DMF.

Chlorination and Quaternization : Chlorination at the 8-position using POCl₃ or SOCl₂, followed by HCl treatment to form the hydrochloride salt.

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Recrystallize the final product from a methanol/water mixture (1:1 v/v) under reflux to enhance purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- XRPD : Confirm crystallinity by identifying characteristic peaks (e.g., 2θ = 8.41°, 13.37°, 17.86°) and compare with reference patterns .

- NMR/LC-MS : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.2 ppm) and LC-MS for molecular ion validation (expected [M+H]⁺ = 252.6 g/mol).

- Elemental Analysis : Ensure Cl and N content aligns with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered moieties) be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder. Apply restraints to bond distances/angles for disordered regions.

- Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for visualizing electron density maps. Discrepancies >0.05 Å in bond lengths warrant re-refinement .

Q. What solvent systems and conditions optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use a 1:1 v/v mixture of methanol/water or acetone/water under reflux, followed by slow cooling (0.5°C/min) to promote crystal growth.

- Crystal Quality : For twinned crystals, employ the TwinRotMat tool in SHELXL to deconvolute overlapping reflections. High-resolution data (<1.0 Å) reduces ambiguity in hydrogen atom positioning .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

Prepare buffered solutions (pH 1–10) and incubate samples at 40°C/75% RH.

Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) at 254 nm.

- Mechanistic Insights : Identify degradation products (e.g., demethylation or hydrolysis) using HRMS/MS. Acidic conditions (pH <3) typically accelerate hydrolysis of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。